molecular formula C24H19Cl2N3O2S B2491110 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422530-24-3

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2491110
CAS RN: 422530-24-3
M. Wt: 484.4
InChI Key: KKBKZLBXWNGIPL-UHFFFAOYSA-N
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Description

The study and synthesis of quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds often exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis Analysis

Synthetic approaches to quinazoline derivatives generally involve palladium-catalyzed Buchwald–Hartwig coupling reactions, Pummerer-type cyclization, or acid-catalyzed cyclocondensation reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared using palladium-catalyzed coupling reactions in the presence of KOt-Bu, in 1,4-dioxane as a solvent (Nowak et al., 2015). Similarly, the cyclization of N-substituted formamides using boron trifluoride diethyl etherate has been reported to yield tetrahydroisoquinolines and benzazepines (Saitoh et al., 2001).

Scientific Research Applications

Antimicrobial Applications

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies by Desai et al. (2007, 2011) focused on the synthesis and characterization of new quinazolines, showcasing their potential as antimicrobial agents against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).

Anticancer Research

This compound and its analogs have been explored for their anticancer effects, particularly against breast cancer cell lines. Gaber et al. (2021) synthesized new derivatives and tested their efficacy on the MCF-7 breast cancer cell line, finding that several compounds demonstrated strong anticancer activity, comparable to doxorubicin, a commonly used chemotherapy drug (Gaber et al., 2021).

Antihypertensive Potential

Research into piperidine derivatives with a quinazoline ring system, related to the core structure of the compound , has shown potential antihypertensive effects. Takai et al. (1986) synthesized and tested such derivatives for antihypertensive activity in spontaneously hypertensive rat models, with some compounds producing significant hypotension, indicating their potential as antihypertensive agents (Takai et al., 1986).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O2S/c25-18-6-1-15(2-7-18)11-12-27-22(30)17-5-10-20-21(13-17)28-24(32)29(23(20)31)14-16-3-8-19(26)9-4-16/h1-4,6-9,17,20-21H,5,10-14H2,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEDLZMCLPHRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NCCC3=CC=C(C=C3)Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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